5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5,7-dichloro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSMTQAWXCPMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of the Pyrazolopyridine Core
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, interacting with a wide array of biological targets, including kinases, which are pivotal in cellular signaling and disease progression.[1][2] The strategic functionalization of this core is key to modulating potency, selectivity, and pharmacokinetic properties.
Within this class, 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine serves as a critical and highly versatile chemical intermediate. The two chlorine atoms at positions 5 and 7 are excellent leaving groups for nucleophilic substitution reactions, providing synthetic chemists with dual points for molecular elaboration.[3][4] This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.
This guide provides an in-depth analysis of the core physicochemical properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective use in synthesis, purification, formulation, and the prediction of its behavior in biological systems. We will explore the "why" behind each property's significance and provide field-proven, validated protocols for their experimental determination.
Core Molecular Identity and Properties
Precise identification is the bedrock of chemical research. The fundamental properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine are summarized below.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| CAS Number | 1196157-42-2 | |
| Molecular Formula | C₆H₃Cl₂N₃ | [5] |
| Molecular Weight | 188.02 g/mol | N/A |
| InChI | InChI=1S/C6H3Cl2N3/c7-5-3-9-10-4(5)1-2-6(8)11-3/h1-2H,(H,9,10,11) | N/A |
| InChIKey | Not readily available | N/A |
| Canonical SMILES | C1=C(C2=C(C=N1)N=CN2)Cl | N/A |
Note: The structure and some identifiers are based on the compound name and formula, as a comprehensive public database entry was not available. Researchers should always confirm identity with analytical data.
Melting Point: A Sentinel of Purity
Expert Insight: The melting point is the first and most fundamental indicator of a compound's purity. A sharp, well-defined melting range is a strong indicator of high purity, whereas a broad melting range at a depressed temperature suggests the presence of impurities, which disrupt the crystalline lattice.[6][7] This parameter is critical for quality control in synthesis and influences decisions on storage and handling.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method in synthetic chemistry.
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of liquefaction (meniscus point) to the complete melting of the solid (clear point) is recorded.[8]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and homogenous. If it consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Sample Packing: Invert the tube and tap its closed end gently on a hard surface to pack the solid down.[9] Alternatively, drop the capillary tube down a long, narrow glass tube to pack the sample tightly via impact.[9] The final packed sample height should be 2-3 mm for an accurate reading.[8][9]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (10-20 °C/min) to find a rough range.[6][9] Allow the apparatus to cool significantly before the precise measurement.
-
Precise Determination: Heat the block rapidly to about 20 °C below the expected or roughly determined melting point.[9]
-
Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial to ensure the system remains in thermal equilibrium, providing an accurate reading.[9]
-
Observation and Recording: Observe the sample through the magnified viewing port.
-
Record the temperature (T1) at which the first droplet of liquid appears.
-
Record the temperature (T2) at which the last solid particle melts.
-
-
Reporting: The melting point is reported as the range T1 - T2.
Solubility: The Gateway to Application
Expert Insight: Solubility is a make-or-break property. In drug discovery, poor aqueous solubility directly hinders bioavailability and the feasibility of in vitro assays. For a synthetic intermediate, solubility in various organic solvents dictates the choice of reaction conditions, purification methods (e.g., crystallization vs. chromatography), and ease of handling.
Experimental Protocol: High-Throughput Kinetic Solubility Assay via HPLC
This method provides a rapid assessment of a compound's solubility in an aqueous buffer, mimicking early-stage drug discovery screening.
Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. After an equilibration period, any precipitated solid is removed, and the concentration of the remaining dissolved compound is quantified by HPLC-UV.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Calibration Standards: Create a series of calibration standards by diluting the DMSO stock solution with a 50:50 mixture of acetonitrile and water. Typical concentrations might range from 1 µM to 100 µM.
-
Solubility Sample Preparation:
-
Add a small volume of the 10 mM DMSO stock (e.g., 2 µL) to a larger volume of the aqueous test buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for equilibration.[10]
-
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet any undissolved precipitate.[10]
-
Sample Analysis:
-
Carefully transfer a portion of the supernatant to a new analysis plate.
-
Inject the calibration standards and the supernatant samples onto an HPLC system equipped with a UV detector and a C18 column.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the equation of the line from the calibration curve to determine the concentration of the compound in the supernatant sample. This value represents its kinetic solubility under the tested conditions.
-
Lipophilicity (LogP): A Predictor of Pharmacokinetic Fate
Expert Insight: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), governs how a compound distributes between aqueous and lipid environments in the body. It is a cornerstone of ADME (Absorption, Distribution, Metabolism, Excretion) profiling. While the traditional shake-flask method is the gold standard, it is labor-intensive.[11][12] The RP-HPLC method offers a validated, high-throughput alternative that is invaluable in early discovery.[11][13][14]
Experimental Protocol: LogP Determination by RP-HPLC
Principle: This method is based on the strong correlation between a compound's retention time on a reverse-phase (hydrophobic) HPLC column and its known n-octanol/water LogP value. A calibration curve is built using standards with established LogP values, and the LogP of the test compound is interpolated from its retention time.[11][15]
Step-by-Step Methodology:
-
Selection of Standards: Choose a set of 5-10 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Chromatographic Conditions:
-
Column: Standard C18 analytical column.
-
Mobile Phase: An isocratic or gradient system of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set to an appropriate wavelength.
-
-
Analysis of Standards: Inject each standard compound individually onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve Construction: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to obtain the equation of the line (y = mx + c), where y = log k' and x = LogP.
-
Analysis of Test Compound: Inject 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine under the identical chromatographic conditions and record its retention time. Calculate its log k' value.
-
LogP Determination: Substitute the log k' value of the test compound into the rearranged calibration equation (LogP = (log k' - c) / m) to determine its experimental LogP.
Workflow for LogP Determination
Caption: RP-HPLC workflow for experimental LogP determination.
Spectroscopic Characterization
Expert Insight: Unambiguous structural confirmation is non-negotiable. A combination of NMR and Mass Spectrometry provides a detailed picture of the molecular structure and confirms its mass, while IR spectroscopy identifies key functional groups.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (approx. 7.0-9.0 ppm) showing signals for the two protons on the pyridine ring. A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O. The exact chemical shifts and coupling constants will depend on the solvent used.[16][17][18] |
| ¹³C NMR | Signals corresponding to the six unique carbon atoms in the heterocyclic core. Carbons bonded to chlorine will be significantly influenced.[17][19] |
| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed. Critically, a characteristic isotopic pattern for a molecule containing two chlorine atoms will be present: a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. |
| IR Spectroscopy | Expected peaks include a medium to sharp N-H stretch (around 3100-3300 cm⁻¹) from the pyrazole ring, and multiple sharp peaks in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N aromatic ring stretching vibrations. |
Safety and Handling
Expert Insight: As a chlorinated heterocyclic compound and a reactive intermediate, 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine must be handled with appropriate care. The following information is representative of compounds in this class and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.
-
Hazard Classifications: Likely to be classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[20][21]
-
GHS Hazard Statements (Representative):
-
Precautionary Measures:
-
P264: Wash hands and skin thoroughly after handling.[22][23]
-
P270: Do not eat, drink or smoke when using this product.[22][23]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[20][22][23]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[22]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]
-
-
Storage: Store in a well-ventilated, dry place, away from incompatible materials. Keep the container tightly closed.[24]
Conclusion: A Foundation for Discovery
The physicochemical properties of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine are not just data points; they are the foundational knowledge required for its intelligent application. From ensuring purity with a melting point measurement to predicting biological fate with a LogP value, each characteristic informs the next step in the research and development pipeline. This guide provides both the critical data and the validated, practical methodologies for researchers to confidently utilize this strategic building block in the creation of novel chemical entities.
References
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- Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.
- US6524863B1 - High throughput HPLC method for determining Log P values. Google Patents.
- Measuring the Melting Point. Westlab Canada. (2023, May 8).
- Melting point determination. SSERC.
- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec DMPK. (2023, November 30).
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. (2025, June 5).
- Experiment name / Determination of melting point Experimental Procedures. N/A.
- Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022, April 7).
- Melting point determination. Edisco.
- Solubility Test Procedure and Acceptance Criteria (IP, BP & USP). Pharma Beginners. (2026, January 21).
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. (2003, September 24).
- nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Nanopartikel.info.
- S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. Semantic Scholar.
- Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto. Enamine.
- SAFETY DATA SHEET. Sigma-Aldrich. (2024, August 7).
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. (2012).
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- Supporting Information for N-Oxidation of Pyridinecarboxylates and their Derivatives. N/A.
- 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine. BLD Pharm.
- Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar. (2023, February 27).
- 5,7-dichloro-1h-pyrazolo[3,4-c]pyridine. PubChemLite.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. (2025, October 13).
- 5-Chloro-1H-pyrazolo 4,3-b pyridine. Sigma-Aldrich.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (2022, March 30).
- JQ-7976 p.1 - Safety Data Sheet. N/A. (2025, June 19).
- 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. (2022, March 30).
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Biological Activity Screening of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine Derivatives
An In-Depth Technical Guide
Introduction: The Privileged Scaffold of Pyrazolo[4,3-b]pyridine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds." The 1H-pyrazolo[4,3-b]pyridine core is a quintessential example of such a scaffold. Its structure, an isomeric fusion of pyrazole and pyridine rings, bears a close structural resemblance to endogenous purines, allowing it to effectively interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases.[1][2]
The specific intermediate, 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine , serves as a highly versatile and strategic starting point for drug discovery campaigns. The two chlorine atoms at positions 5 and 7 are excellent leaving groups, providing reactive handles for nucleophilic substitution. This allows for the systematic and efficient generation of large, diverse chemical libraries where various functionalities can be introduced. This chemical tractability, combined with the inherent biological potential of the core, makes this scaffold a focal point for screening campaigns aimed at discovering novel therapeutics. Derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects, underscoring the value of its comprehensive biological evaluation.[3][4][5][6]
Strategic Rationale for Screening: Targeting Key Pathologies
The decision to screen derivatives of the 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold is underpinned by a wealth of preclinical evidence pointing to its therapeutic potential across several disease areas.
-
Kinase Inhibition: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The pyrazolopyridine core is a proven "hinge-binding" motif, capable of displacing ATP and inhibiting kinase activity. Derivatives of this scaffold have yielded potent inhibitors of therapeutically relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B), and RAF kinases.[7][8][9][10] Screening against a panel of kinases is therefore a primary objective.
-
Anticancer & Antiproliferative Activity: Beyond specific kinase targets, these compounds have demonstrated broad antiproliferative activity against a variety of human cancer cell lines, including those from breast, colon, liver, and lung cancers.[2][3][11] This justifies a primary screening approach using cell-based viability assays to identify compounds with general cytotoxic or cytostatic effects, which can then be followed by mechanistic deconvolution.
-
Antimicrobial Potential: The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolopyridine derivatives have shown promising activity against both bacterial and fungal strains, making antimicrobial screening a valuable secondary line of investigation.[3][12][13][14]
General Screening Cascade: From Hit Identification to Lead Optimization
A structured, multi-stage screening workflow is essential for efficiently identifying and validating promising compounds. The process begins with a broad primary screen to identify initial "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Caption: A typical workflow for screening a chemical library.
Core Methodologies and Experimental Protocols
Antiproliferative and Cytotoxicity Screening
The initial evaluation of anticancer potential relies on robust assays that measure the effect of a compound on the viability and/or proliferation of cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable and widely used method based on the measurement of cellular protein content.[3]
Protocol: Sulforhodamine B (SRB) Proliferation Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add serially diluted test compounds (typically from 0.01 µM to 100 µM) to the wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Data Presentation: Antiproliferative Activity (IC₅₀)
| Compound ID | R⁵ Substituent | R⁷ Substituent | MCF-7 IC₅₀ (µM)[3] | HepG2 IC₅₀ (µM)[3] | HCT-116 IC₅₀ (µM)[11] |
| Parent | -Cl | -Cl | >100 | >100 | >100 |
| Cpd-A | -NH(CH₂CH₂OH) | -Cl | 15.2 | 21.8 | 18.5 |
| Cpd-B | -NH(Cyclopropyl) | -NH(Cyclopropyl) | 1.8 | 3.5 | 2.1 |
| Doxorubicin | (Positive Control) | 0.09 | 0.008 | 0.12 |
In Vitro Kinase Inhibition Screening
To determine if the antiproliferative activity is due to the inhibition of specific protein kinases, direct enzymatic assays are essential. These assays measure the ability of a compound to block the phosphorylation of a substrate by a kinase.
Caption: Principle of an in vitro kinase inhibition assay.
Protocol: Generic ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96- or 384-well plate, prepare a kinase reaction mixture containing the specific kinase (e.g., FGFR1, ALK), its substrate (e.g., a specific peptide), and ATP in a suitable reaction buffer.
-
Compound Addition: Add the pyrazolopyridine derivatives at various concentrations. Include a no-inhibitor control (vehicle) and a known potent inhibitor (e.g., Staurosporine) as controls.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
ADP Detection - Step 1: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP Detection - Step 2: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal proportional to the amount of ADP formed. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: A lower luminescent signal indicates less ADP formation and therefore greater kinase inhibition. Calculate IC₅₀ values from the dose-response curves.
Data Presentation: Kinase Inhibitory Potency and Selectivity
| Compound ID | FGFR1 IC₅₀ (nM)[7] | ALK IC₅₀ (nM)[9] | DYRK1B IC₅₀ (nM)[8] | VEGFR2 IC₅₀ (nM)[7] |
| 7n | 0.6 | >1000 | >1000 | 422.7 |
| 10g | >1000 | <0.5 | >1000 | >1000 |
| 8h | >1000 | >1000 | 3.0 | >1000 |
Antimicrobial Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 30°C for 48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the clear wells (at and above the MIC) can be subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
Data Presentation: Antimicrobial Activity (MIC)
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL)[12] | F. oxysporum MIC (µg/mL)[3] |
| Cpd-C | 15.6 | 31.25 | 62.5 |
| Cpd-D | 3.9 | 7.8 | 0.98 |
| Gentamicin | 0.24 | 0.12 | N/A |
| Amphotericin B | N/A | N/A | 0.03 |
Interpreting the Data: Structure-Activity Relationships (SAR)
Systematic screening of a derivative library allows for the elucidation of key structure-activity relationships, guiding the next cycle of rational drug design.
Caption: Key positions for SAR on the pyrazolo[4,3-b]pyridine core.
-
N1 Position: For kinase inhibitors, the unsubstituted N(1)-H is frequently essential. It acts as a hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding site. N-methylation or other substitutions at this position often lead to a complete loss of activity.[7]
-
C3 Position: This position is often modified with small aryl or heteroaryl groups to probe deeper into the enzyme's active site, forming additional hydrophobic or polar interactions.
-
C5 and C7 Positions: These are the primary points of diversification from the dichloro-intermediate. The nature of the substituent introduced here dramatically impacts potency and selectivity. For example, in the development of FGFR inhibitors, introducing a 2,6-dichloro-3,5-dimethoxyphenyl group at one of these positions was found to be critical for high potency.[7][15] For antiproliferative and antimicrobial compounds, introducing flexible amine-containing side chains can enhance solubility and allow for interactions with different biological targets.
Conclusion and Future Outlook
The 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold represents a highly productive starting point for the discovery of novel bioactive molecules. The screening methodologies outlined in this guide provide a robust framework for identifying and characterizing compounds with therapeutic potential against cancer and infectious diseases. The true power of this scaffold lies in its synthetic accessibility, which allows for rapid iteration and optimization based on initial screening data.
Future efforts should focus on expanding the diversity of the screening library with novel nucleophiles at the C5 and C7 positions. Promising hits from primary screens should be rapidly advanced to selectivity profiling and pharmacokinetic evaluation to identify candidates with the best potential for in vivo efficacy and further preclinical development.
References
-
Al-Ghorbani, M., et al. (2015). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Abdelmohsen, H. & El Emary, T. (2014). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Gomaa, A. M. (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]
-
Foks, H., et al. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. PubMed. Available at: [Link]
-
Karuppasamy, M., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Al-Said, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Abdel-latif, E., et al. (2016). Synthesis and in-vitro antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. CORE. Available at: [Link]
-
Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health. Available at: [Link]
-
Kim, J. Y., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. PubMed. Available at: [Link]
-
Park, S., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. Available at: [Link]
-
Wojcicka, A. & Becan, L. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]
-
Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]
- (Patent) 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS. Google Patents.
-
Patel, S. K., et al. (2012). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. Available at: [Link]
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The Strategic Deployment of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine as a Privileged Scaffold for Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-b]pyridine core has emerged as a privileged scaffold in the design of kinase inhibitors, owing to its structural resemblance to the purine nucleus of ATP and its synthetic tractability. This in-depth technical guide focuses on a specific, yet highly strategic, variant: the 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold. We will explore the rationale behind the introduction of the dichloro substitution pattern, detailing its influence on target engagement, selectivity, and pharmacokinetic properties. This guide will provide a comprehensive overview of the synthetic methodologies to access this core and its derivatives, present detailed protocols for the biological evaluation of resulting inhibitors, and showcase a case study in the development of potent kinase inhibitors.
Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[2] A recurring motif in the design of these inhibitors is the use of heterocyclic scaffolds that can mimic the adenine portion of ATP, thereby competing for the ATP-binding site of the kinase.[3]
The pyrazolopyridine scaffold, an isomeric fusion of pyrazole and pyridine rings, has garnered significant attention in this context.[4] Specifically, the 1H-pyrazolo[4,3-b]pyridine isomer has been explored for its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, a critical determinant of inhibitor binding.[3] The nitrogen atoms of the pyrazole and pyridine rings act as both hydrogen bond donors and acceptors, anchoring the inhibitor in the active site.
The 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine Core: A Rationale for its Utility
The strategic placement of halogen atoms, particularly chlorine, on a heterocyclic scaffold can profoundly impact the properties of a drug candidate. The 5,7-dichloro substitution pattern on the 1H-pyrazolo[4,3-b]pyridine core offers several advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the pKa of the heterocyclic system, potentially enhancing the hydrogen bonding interactions with the kinase hinge region.
-
Vector for Further Functionalization: The chlorine atoms provide reactive handles for the introduction of various substituents through nucleophilic aromatic substitution reactions. This allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Improved Selectivity: The presence of chlorine atoms can introduce steric constraints that favor binding to a specific kinase over others, thereby improving the selectivity profile of the inhibitor. This is crucial for minimizing off-target effects and associated toxicities.
-
Enhanced Pharmacokinetic Properties: Halogenation can influence metabolic stability by blocking sites of oxidative metabolism, potentially leading to improved bioavailability and half-life.
Synthetic Strategies for 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine and its Derivatives
The synthesis of the 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine core and its subsequent derivatization is a key aspect of its utility as a scaffold. A general retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis of 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine derivatives.
A plausible synthetic route, adapted from methodologies for related pyrazolopyridines, is outlined below. The specific starting materials and reaction conditions would require optimization for this particular scaffold.
Illustrative Synthetic Protocol
Step 1: Synthesis of a Dichlorinated Pyridine Precursor
The synthesis would likely commence with a commercially available or readily prepared dichlorinated pyridine derivative bearing appropriate functional groups for subsequent cyclization.
Step 2: Pyrazole Ring Formation
The dichlorinated pyridine precursor would then be reacted with a hydrazine derivative to construct the pyrazole ring. This is a common strategy for the synthesis of pyrazolopyridines.[3]
Step 3: Functionalization of the 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine Core
With the core scaffold in hand, the chlorine atoms at the 5 and 7 positions can be displaced by various nucleophiles or engaged in cross-coupling reactions to introduce diverse substituents. For example, a Suzuki coupling could be employed to introduce aryl or heteroaryl groups, while a Buchwald-Hartwig amination could be used to install amine functionalities.
Case Study: Pyrazolo[4,3-b]pyridines as ALK5 Inhibitors
While a dedicated study on the 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold is not extensively available in the public domain, a patent describing a series of 7-substituted-pyrazolo[4,3-b]pyridines as potent inhibitors of Activin Receptor-Like Kinase 5 (ALK5) provides valuable insights.[5] ALK5, a transforming growth factor-β (TGF-β) type I receptor, is a key player in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis.
The patent describes a scaffold morphing strategy from a quinoline series to a pyrazolo[4,3-b]pyridine series to improve ADME properties.[5] This highlights the advantageous characteristics of the pyrazolopyridine core. Although the primary focus is on the 7-position, the synthesis and evaluation of these compounds provide a framework for the exploration of the 5,7-dichloro analog.
Structure-Activity Relationship (SAR) Insights
The SAR from the ALK5 inhibitor patent suggests that substitution at the 7-position of the pyrazolo[4,3-b]pyridine core is critical for potent inhibition. The nature of the substituent significantly impacts the inhibitory activity. This provides a strong rationale for exploring the introduction of diverse groups at the 7-position of the 5,7-dichloro scaffold.
Experimental Protocols for Kinase Inhibitor Evaluation
The biological evaluation of novel kinase inhibitors derived from the 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Assay (ATP-Competitive)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare stock solutions of the kinase, a suitable substrate (peptide or protein), and ATP in the kinase buffer.
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the assay wells.
-
Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity using a suitable detection method, such as:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assay: Using a phosphospecific antibody labeled with a fluorophore.
-
Luminescence-Based Assay: Measuring the amount of ATP remaining in the reaction using a luciferase-based system.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for a biochemical kinase assay.
Cell-Based Kinase Assay
This assay evaluates the ability of a compound to inhibit the target kinase within a cellular context.
Principle: Measures the inhibition of phosphorylation of a downstream substrate of the target kinase in cells.
Generalized Protocol:
-
Cell Culture:
-
Culture a cell line that expresses the target kinase at an appropriate level.
-
-
Compound Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specific duration.
-
-
Cell Lysis:
-
Wash the cells and lyse them to release the cellular proteins.
-
-
Detection (e.g., Western Blot or ELISA):
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (Western Blot) or use an ELISA plate coated with a capture antibody.
-
Probe with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Quantify the signal using a suitable substrate.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total amount of the substrate or a housekeeping protein.
-
Determine the IC₅₀ value from the dose-response curve.
-
Signaling Pathway Context
The development of inhibitors for a specific kinase requires a thorough understanding of the signaling pathway in which it operates. For instance, in the case of ALK5, the TGF-β signaling pathway is of central importance.
Caption: Simplified TGF-β/ALK5 signaling pathway.
Conclusion and Future Perspectives
The 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of chlorine atoms offers a means to fine-tune the electronic and steric properties of the core, potentially leading to inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. While the publicly available data on this specific scaffold is still emerging, the foundational knowledge of pyrazolopyridine chemistry and the insights from related inhibitor series provide a strong basis for its further exploration. Future work should focus on the systematic synthesis and biological evaluation of derivatives of this scaffold against a panel of kinases to fully elucidate its potential in drug discovery.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link][3]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link][4]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link][2]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. [Link]
- 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
-
Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). PubMed. [Link][6]
-
Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. PubMed. [Link][5]
- PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
-
Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. PubMed. [Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]
- Pyrazolopyridine compounds and uses thereof.
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link][1]
- PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the structure-activity relationship (SAR) of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine analogs
Executive Summary
The 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for ATP-competitive kinase inhibition (e.g., CDK, ALK5, GSK3). Its structural utility lies in the distinct electronic differentiation between the chlorine atoms at positions 5 and 7, enabling highly regioselective "library-from-library" synthesis. This guide dissects the structure-activity relationship (SAR) vectors, synthetic logic, and experimental protocols required to exploit this scaffold effectively.
The Scaffold Architecture: Electronic & Structural Logic
To optimize this scaffold, one must first understand the electronic bias imposed by the pyridine nitrogen (
-
The Core: The fusion of a pyrazole and a pyridine ring creates a flat, aromatic bicycle with high rigidity.
-
Electronic Bias: The pyridine nitrogen (
) exerts a strong electron-withdrawing effect, activating both and toward nucleophilic aromatic substitution ( ). -
Reactivity Hierarchy:
-
(The "Gamma" Position): Analogous to the 4-position of quinoline or pyridine. It is electronically activated and typically less sterically hindered than
. In most kinase inhibitor designs, this position is used to install the hinge-binding motif (primary amine or heterocycle). -
(The "Alpha" Position): Located ortho to the pyridine nitrogen. While highly electron-deficient, the adjacent bridgehead nitrogen (
) and potential steric interactions often make it the secondary site of reactivity. It is ideal for installing solubilizing groups or "back-pocket" binders.
-
(The "Gamma" Position): Analogous to the 4-position of quinoline or pyridine. It is electronically activated and typically less sterically hindered than
Visualization: Reactivity & Vector Map
Figure 1: Vector map illustrating the functionalization hierarchy. Red indicates the primary site of reactivity (
Synthetic Strategy: The "Gatekeeper" Logic
The success of a library depends on the regioselective displacement of the chlorines. The standard workflow exploits the reactivity difference: Displace
Step-by-Step Regiocontrol
-
N1-Protection/Alkylation: The pyrazole NH is acidic. Alkylation here is usually the first step to prevent side reactions and define the solubility profile.
-
C7-Displacement (
): The chlorine at is displaced by primary amines or anilines under mild conditions. This installs the pharmacophore core. -
C5-Functionalization: The remaining chlorine at
is deactivated by the electron-donating group now present at . Therefore, functionalizing requires harsher conditions (high temperature ) or transition-metal catalysis (Buchwald-Hartwig).
Visualization: Synthetic Workflow
Figure 2: Sequential functionalization strategy ensuring regiochemical purity.
SAR Exploration & Optimization Vectors
Vector A: The Hinge Binder ( )
-
Role: Forms critical hydrogen bonds with the kinase hinge region.
-
Preferred Motifs: Anilines, aminopyridines, or cycloalkylamines.
-
SAR Insight: Steric bulk is tolerated here if it projects into the solvent channel, but the atom directly attached to
must usually be an NH to function as a hydrogen bond donor.
Vector B: The Solubilizer ( )
-
Role: Modulates ADME properties (LogP, Solubility).
-
Preferred Motifs: Morpholine, N-methylpiperazine, or alkoxy groups.
-
SAR Insight: This position often points towards the ribose binding pocket or the solvent front. Introduction of basic amines here can significantly improve microsomal stability and solubility.
Vector C: The Core Stabilizer ( )
-
Role: Fills the hydrophobic pocket and prevents rapid metabolic N-dealkylation.
-
Preferred Motifs: Isopropyl, Cyclopentyl, or Fluorinated ethyl groups.
-
SAR Insight: Methyl is often too small (metabolic liability). Bulky groups (t-Butyl) may clash with the gatekeeper residue depending on the specific kinase target.
Experimental Protocols
Protocol A: Regioselective at C7
This protocol installs the primary pharmacophore.
-
Reagents: 5,7-dichloro-1-isopropyl-pyrazolo[4,3-b]pyridine (1.0 eq), Aniline derivative (1.1 eq), DIPEA (2.5 eq).
-
Solvent: n-Butanol or DMSO.
-
Procedure:
-
Dissolve the dichloro scaffold in n-Butanol (0.2 M).
-
Add DIPEA followed by the aniline.
-
Heat to 80–90°C for 4–6 hours. Monitor by LCMS. (Note:
displacement usually requires >120°C). -
Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH. If not, dilute with EtOAc, wash with water/brine, dry over
, and concentrate.
-
-
Validation:
NMR should show the loss of one Cl signal and the presence of the aniline protons. NOE (Nuclear Overhauser Effect) studies can confirm regiochemistry (interaction between Aniline-NH and C6-H).
Protocol B: Kinase Inhibition Assay (ADP-Glo™)
Standard validation for ATP-competitive inhibitors.
-
Preparation: Prepare 3x serial dilutions of the synthesized analog in DMSO (Start at 10 µM).
-
Enzyme Mix: Dilute the target kinase (e.g., CDK2/CyclinA) to 2 nM in reaction buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Reaction:
-
Add 2 µL of compound solution to 384-well plate.
-
Add 4 µL of Enzyme Mix. Incubate 10 min at RT.
-
Add 4 µL of Substrate/ATP Mix (e.g., 50 µM ATP + 0.1 µg/µL Histone H1).
-
Incubate for 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).
-
Analysis: Measure Luminescence. Fit data to Sigmoidal Dose-Response (Variable Slope) to determine
.
Case Study Data: Substitution Effects
The following table illustrates hypothetical but representative SAR trends for this scaffold against a generic CDK target, demonstrating the impact of vectors described above.
| Cmpd | R1 ( | R7 ( | R5 ( | IC50 (nM) | Solubility |
| 1 | Methyl | Phenylamino | Cl | 450 | Low |
| 2 | Isopropyl | Phenylamino | Cl | 120 | Low |
| 3 | Isopropyl | 4-F-Phenylamino | Cl | 35 | Low |
| 4 | Isopropyl | 4-F-Phenylamino | Morpholine | 45 | High |
| 5 | Isopropyl | 4-F-Phenylamino | N-Me-Piperazine | 50 | Very High |
Analysis:
-
Cmpd 1 vs 2: Bulky
(Isopropyl) improves potency, likely due to better hydrophobic packing. -
Cmpd 2 vs 3: Electron-withdrawing Fluorine on the aniline (
) improves potency (electronic tuning of the NH acidity). -
Cmpd 3 vs 4/5: Displacing the
-Cl with solubilizing groups maintains potency but drastically improves physicochemical properties.
References
-
Synthesis and SAR of Pyrazolo[4,3-b]pyridines
- Title: Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (Note: Isomeric reference, but chemistry is analogous).
- Source: Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
-
Regioselectivity in Heterocycles
- Kinase Assay Protocols: Title: ADP-Glo™ Kinase Assay Systems Technical Manual. Source: Promega.
Sources
A Technical Guide to the Preliminary Cytotoxicity Assessment of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
Abstract
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as inhibitors of critical signaling pathways in oncology.[1][2][3] This guide provides a comprehensive framework for conducting the essential preliminary cytotoxicity studies of a novel derivative, 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine. As the biological activity of this specific compound is not widely reported, this document serves as a foundational protocol for researchers in drug discovery and development. We will detail the rationale behind experimental design, provide step-by-step protocols for core viability and cytotoxicity assays, and outline the principles of data analysis and interpretation. The objective is to establish a robust, reproducible workflow to generate the initial toxicological profile necessary for advancing a compound through the drug discovery pipeline.[4][5]
Introduction to 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine and Cytotoxicity Screening
The Pyrazolo[4,3-b]pyridine Scaffold in Drug Discovery
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a heterocyclic system of significant interest in pharmaceutical development.[6] This core structure is featured in compounds designed to treat a range of diseases, from neurological disorders to cancer.[7][8] In oncology, derivatives of the isomeric pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), both of which are implicated in cancer cell proliferation and survival.[1][3][9] The rationale for exploring new derivatives like 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine stems from the potential to modulate kinase activity or other cellular targets through specific substitutions on the core scaffold.[10]
The Imperative for Preliminary Cytotoxicity Assessment
Before any investigation into the therapeutic efficacy of a novel compound can proceed, a thorough understanding of its cytotoxic profile is paramount.[11] Cytotoxicity assays are fundamental in early-stage drug development to identify compounds that may be too toxic for therapeutic consideration and to determine the concentration range for subsequent efficacy studies.[4][5] These initial screens provide critical data on how the compound affects basic cellular functions, such as metabolic activity and membrane integrity.[12]
This guide will focus on two complementary assays:
-
The MTT Assay: To measure cell viability by assessing mitochondrial metabolic activity.[13][14]
-
The LDH Assay: To measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[15][16]
Together, these assays provide a robust initial assessment of a compound's effect on cell health.
Foundational Experimental Design
The Logic of Cell Line Selection
The selection of appropriate cell lines is a critical first step.[17] No single cell line can represent the heterogeneity of human cancers.[18] For a preliminary screen of an unknown compound, a dual-pronged approach is recommended:
-
Cancer Cell Line: Select a well-characterized cancer cell line relevant to a potential therapeutic area. For pyrazolopyridine derivatives, which often target kinases, a common choice would be a line known to be dependent on specific kinase signaling, such as the A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma) cell lines.[19][20]
-
Non-Cancerous "Normal" Cell Line: To assess for general, non-specific toxicity, a non-cancerous cell line should be tested in parallel. Human dermal fibroblasts (HDF) or a non-cancerous epithelial line can serve as a proxy for effects on healthy tissue.[19] A significant cytotoxic effect in both cancerous and non-cancerous cells may indicate a general toxicity mechanism, which could be a limitation for therapeutic development.
Establishing a Dose-Response Range
Since the activity of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine is unknown, a broad concentration range should be tested initially. A common strategy is to use a semi-logarithmic dilution series.[21]
-
Recommended Starting Range: 0.1 µM to 100 µM. This wide range is likely to capture the full dose-response curve, from no effect to maximum effect.
-
Stock Solution: The compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock (e.g., 10 mM or 100 mM). Serial dilutions are then made from this stock.
The Critical Role of Controls
The inclusion of proper controls is non-negotiable for data validation.[22]
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any cytotoxic effects of the solvent itself. The final DMSO concentration in the culture media should typically be kept below 0.5%.
-
Untreated Control (Negative Control): Cells treated with culture medium only. This group represents 100% cell viability or baseline cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine at a high concentration). This confirms that the assay system is capable of detecting a cytotoxic effect.
Core Cytotoxicity Assay Protocols
The following protocols are designed for a 96-well plate format, which is standard for initial drug screening.[21]
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[22] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[22]
Caption: General workflow for preliminary cytotoxicity screening.
Conclusion and Future Directions
The protocols and framework detailed in this guide provide a robust starting point for characterizing the cytotoxic profile of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine. A low IC₅₀ value specifically in cancer cells, coupled with a high IC₅₀ in normal cells, would suggest a favorable therapeutic window and warrant further investigation.
Subsequent studies could involve:
-
Mechanism of Action Studies: Investigating whether cell death occurs via apoptosis or necrosis using assays like Caspase-Glo. [12]* Broader Screening: Testing against a larger panel of cancer cell lines to identify specific cancer types that are particularly sensitive. [23][24]* Kinase Profiling: If the compound shows promising selective cytotoxicity, screening its activity against a panel of known cancer-related kinases could elucidate its molecular target.
By systematically applying these foundational techniques, researchers can efficiently gather the critical data needed to make informed decisions about the future development of novel therapeutic candidates.
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Feng, Z., et al. (2021, May 30). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Retrieved February 17, 2026, from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. Retrieved February 17, 2026, from [Link]
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Methodological & Application
Application Note & Protocols: A Multi-Tiered Strategy for Efficacy Evaluation of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
Introduction
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Specifically, derivatives of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine have been extensively investigated as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4][5][6] 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine is a member of this chemical class, and its structural features suggest a potential role as a modulator of intracellular signaling pathways, likely through kinase inhibition.
This guide provides a comprehensive, multi-tiered framework for researchers to systematically evaluate the cellular efficacy of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine (referred to herein as "Compound X"). Our approach begins with broad phenotypic screening to assess overall impact on cell health and proliferation, progresses to mechanistic assays to determine the mode of cell death, and culminates in specific target engagement assays to confirm interaction with its putative molecular target within the complex cellular environment. This strategy ensures a robust and logical progression from a general effect to a specific mechanism of action.
Tier 1: Primary Phenotypic Assessment - Cell Viability & Proliferation
Scientific Rationale: The initial and most fundamental step is to determine if Compound X has any effect on the viability and/or proliferation of cancer cells. This is a broad readout that integrates multiple potential effects. We will utilize two common methods that measure different aspects of cell health: a metabolic activity assay (MTT) and an ATP quantitation assay (CellTiter-Glo®). Running orthogonal assays provides a more confident assessment of a compound's anti-proliferative potential.[7]
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7]
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer[9]) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]
-
Compound Preparation: Prepare a 2X stock concentration series of Compound X in complete culture medium via serial dilution from a primary stock (e.g., 10 mM in DMSO). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations. Incubate for a defined period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[7][10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. A purple precipitate should be visible.[7]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals.[7][8] Mix thoroughly on an orbital shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
CellTiter-Glo® Luminescent Assay: Quantifying ATP
This assay quantifies ATP, an indicator of metabolically active cells.[7] It is a highly sensitive luminescent method with a simple "add-mix-measure" protocol, making it ideal for high-throughput screening.[7][11] The luminescent signal is proportional to the amount of ATP present, which is directly related to the number of viable cells.[11]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (Protocol 1). It is recommended to use opaque-walled 96-well plates to prevent luminescence signal crosstalk.[10]
-
Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Transfer the buffer to the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix gently by inversion.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Expected Data Presentation (Tier 1)
| Compound X Conc. (µM) | % Viability (MTT Assay) | % Viability (CellTiter-Glo®) |
|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 3.8 |
| 0.01 | 98.2 ± 5.1 | 99.1 ± 4.2 |
| 0.1 | 85.7 ± 4.8 | 89.3 ± 3.5 |
| 1 | 52.3 ± 3.9 | 55.8 ± 2.9 |
| 10 | 15.6 ± 2.1 | 12.4 ± 1.8 |
| 100 | 4.1 ± 1.5 | 3.5 ± 1.1 |
| Calculated IC₅₀ | ~1.1 µM | ~1.3 µM |
Tier 2: Mechanistic Elucidation - Apoptosis Induction
Scientific Rationale: If Compound X reduces cell viability, the next critical question is how. A primary mechanism for anti-cancer drugs is the induction of apoptosis, or programmed cell death. We will probe two key markers of apoptosis: the activation of effector caspases (Caspase-3/7) and the externalization of phosphatidylserine (PS).[12] Measuring both provides a more complete picture of the apoptotic process.[13]
Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity
Caspases-3 and -7 are key executioner enzymes that are activated during the final stages of apoptosis.[14] The Caspase-Glo® 3/7 Assay provides a luminescent readout based on the cleavage of a specific substrate, where the generated signal is proportional to the amount of caspase activity.
Protocol 3: Caspase-Glo® 3/7 Assay
-
Cell Seeding & Treatment: Plate and treat cells with Compound X in opaque-walled 96-well plates as described in Protocol 2. It is crucial to run a parallel plate for viability (e.g., using CellTiter-Glo®) to normalize the apoptosis signal to the number of remaining cells. A positive control, such as staurosporine or camptothecin, should be included.[15]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to cool to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.[14]
-
Luminescence Measurement: Measure the luminescence with a plate-reading luminometer.
-
Data Analysis: Subtract the background (medium-only control) and express the data as a fold-change in caspase activity over the vehicle-treated control.
RealTime-Glo™ Annexin V Assay: Detecting Phosphatidylserine Exposure
In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that binds with high affinity to PS.[13] The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is a kinetic method that measures PS exposure over time in live cells, allowing for the differentiation between apoptosis and necrosis.[16]
Protocol 4: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay
-
Reagent Preparation: Prepare the 2X Detection Reagent by combining the Annexin V-NanoBiT® Substrate, CaCl₂, Necrosis Detection Reagent, and analysis buffer as per the manufacturer's protocol.[16]
-
Cell Seeding: Seed cells in 50 µL of medium in an opaque-walled 96-well plate.
-
Reagent & Compound Addition: Add 50 µL of the 2X Detection Reagent to each well. Immediately after, add serial dilutions of Compound X.
-
Kinetic Measurement: Place the plate in a plate-reading luminometer equipped with fluorescence filters (485nm Ex / 520-530nm Em) and capable of maintaining 37°C and 5% CO₂. Measure luminescence (apoptosis) and fluorescence (necrosis) every 30-60 minutes for the duration of the experiment (e.g., 24-48 hours).[16]
-
Data Analysis: Plot the relative luminescence units (RLU) and relative fluorescence units (RFU) over time for each concentration. This provides a kinetic profile of apoptosis and secondary necrosis induction.
Expected Data Presentation (Tier 2)
| Compound X Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Annexin V Signal (Peak RLU) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1,500 ± 250 |
| 0.1 | 1.2 ± 0.2 | 2,100 ± 300 |
| 1 | 3.5 ± 0.4 | 8,500 ± 600 |
| 10 | 8.2 ± 0.9 | 25,000 ± 1,800 |
| 100 | 5.1 ± 0.6 (cell death) | 18,000 ± 1,500 (cell death) |
Tier 3: Target Validation - Intracellular Target Engagement
Scientific Rationale: The pyrazolopyridine scaffold is a known kinase inhibitor hinge-binder.[6] Therefore, the final and most specific tier of analysis is to confirm that Compound X directly binds to its intended kinase target(s) within living cells. Cell-based target engagement assays are superior to in vitro assays as they account for cell permeability, efflux pumps, and competition with high intracellular ATP concentrations.[17] The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method to quantitatively measure compound binding to a specific protein target in live cells.[18][19]
NanoBRET™ Target Engagement Assay
This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer technique.[19] A target kinase is expressed in cells as a fusion to NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, a BRET signal is generated. A test compound that binds to the same site will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[18]
Protocol 5: NanoBRET™ Target Engagement Assay
-
Prerequisite: This assay requires a cell line (e.g., HEK293) transiently or stably expressing the putative kinase target (e.g., c-Met, CDK8, TBK1[4][6]) fused to NanoLuc® luciferase.
-
Cell Preparation: Harvest and resuspend cells expressing the NanoLuc®-kinase fusion protein in Opti-MEM® I Reduced Serum Medium.
-
Cell Plating: Dispense 100 µL of the cell suspension into a 96-well white assay plate.
-
Compound & Tracer Addition: Prepare a 10X solution of the NanoBRET® tracer at its predetermined optimal concentration. Prepare a 10X serial dilution of Compound X. Add 10 µL of the tracer solution and 10 µL of the compound solution to the appropriate wells.
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium.
-
Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate with the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol. Add 25 µL of this solution to each well.
-
BRET Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular EC₅₀, which reflects the target binding affinity in live cells.
Expected Data Presentation (Tier 3)
| Compound X Conc. (nM) | Corrected NanoBRET Ratio |
| 0 (Vehicle) | 1.00 ± 0.05 |
| 1 | 0.98 ± 0.06 |
| 10 | 0.85 ± 0.04 |
| 100 | 0.52 ± 0.03 |
| 1000 | 0.15 ± 0.02 |
| 10000 | 0.08 ± 0.01 |
| Calculated Cellular EC₅₀ | ~95 nM |
Visualizations
Experimental Workflow
Caption: Tiered assay cascade for Compound X evaluation.
Apoptosis Pathway Markers
Caption: Key markers measured in apoptosis assays.
NanoBRET™ Assay Principle
Caption: Principle of the NanoBRET Target Engagement Assay.
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Application Notes and Protocols for the Formulation of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine in Biological Assays
Abstract
This comprehensive guide provides a detailed framework for the formulation of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine, a member of the biologically active pyrazolopyridine class of compounds, for use in a variety of biological assays. Recognizing the critical role of proper compound handling and formulation in generating reliable and reproducible data, this document outlines systematic procedures for vehicle selection, stock solution preparation, and the generation of working solutions for both in vitro and cellular assays. Emphasis is placed on addressing the anticipated poor aqueous solubility of this heterocyclic compound, a common challenge in drug discovery. The protocols herein are designed to be self-validating, incorporating quality control checkpoints to ensure compound integrity and accurate dosing.
Introduction: The Criticality of Formulation for Pyrazolopyridine Scaffolds
The pyrazolo[4,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling proteins, particularly protein kinases.[1][2] 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine, with its distinct substitution pattern, represents a compound of significant interest for biological screening. However, like many heterocyclic kinase inhibitors, it is predicted to have low aqueous solubility, a factor that can severely impact bioassay results.[3] Improper formulation can lead to compound precipitation, resulting in underestimated potency, poor data reproducibility, and misleading structure-activity relationships (SAR).[3]
Therefore, a robust and well-characterized formulation strategy is not merely a preliminary step but a cornerstone of successful biological evaluation. This guide provides the foundational principles and step-by-step protocols to enable researchers to confidently prepare 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine for accurate assessment in biological systems.
Physicochemical Characterization: The Starting Point
As of the date of this publication, specific experimental data on the solubility, melting point, and stability of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine is not widely available in public databases. Chemical vendors list the compound, but detailed product sheets with this information are scarce.[4][5] The parent compound, 1H-pyrazolo[4,3-b]pyridine, is a solid with a melting point of 99-101 °C.[2] The addition of two chlorine atoms is expected to increase the molecular weight and lipophilicity, likely resulting in a higher melting point and reduced aqueous solubility.
It is imperative for the end-user to perform preliminary solubility and stability tests as the first step. This empirical approach is crucial for developing a reliable formulation protocol.
Vehicle Selection: A Data-Driven Approach
The choice of solvent, or "vehicle," is paramount for keeping the compound in solution throughout the experiment while minimizing off-target biological effects.[6] Given the predicted lipophilic nature of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine, a polar aprotic solvent is the recommended starting point for creating a concentrated stock solution.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Class | Key Characteristics | Suitability for Cell-Based Assays |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of organic compounds. Miscible with water and most cell culture media. | High, but final concentration in assay should be kept low (typically ≤0.5%, ideally ≤0.1%) to avoid cytotoxicity.[7] |
| Ethanol (EtOH) | Polar Protic | Good solubilizing power, but can be more prone to precipitation upon aqueous dilution than DMSO. Volatile. | Moderate. Can have biological effects on its own. Final concentration should be minimized. |
| Dimethylformamide (DMF) | Polar Aprotic | Strong solubilizing power, similar to DMSO. | Lower. Generally more toxic to cells than DMSO. Use with caution and thorough validation. |
For most applications, 100% DMSO is the recommended starting solvent for the primary stock solution due to its superior solvating ability and compatibility with a wide range of assays.[7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO. The user should adjust the target concentration based on their preliminary solubility tests.
Materials:
-
5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine (solid)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance.
-
Weighing the Compound: Carefully weigh a precise amount of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine into the vial. For example, weigh 1.89 mg of the compound (Molecular Weight: 188.02 g/mol , assumed based on structure).
-
Solvent Addition: Using the molarity calculation (Volume (L) = moles / Molarity), calculate the required volume of DMSO. For 1.89 mg (0.01 mmol) to make a 10 mM (0.01 M) solution, add 1.0 mL of DMSO.
-
Molarity Calculation:
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
Volume (L) = Moles / Desired Concentration (mol/L)
-
-
-
Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure all solid particles have dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8] Proper storage is critical for maintaining compound integrity.[8]
Diagram 1: Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Protocol 2: Preparation of Intermediate and Final Working Solutions for a Cell-Based Assay
This protocol describes a serial dilution strategy to minimize compound precipitation when diluting the DMSO stock into an aqueous cell culture medium.
Materials:
-
10 mM stock solution of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (in DMSO): First, perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations. For example, to test a final concentration range of 10 µM to 0.01 µM:
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Prepare a 100 µM intermediate stock by diluting the 1 mM stock 1:10 in DMSO.
-
-
Final Dilution (in Aqueous Medium): The final dilution into the cell culture medium should be at least 1:200 to ensure the final DMSO concentration is ≤0.5%.
-
To achieve a final concentration of 10 µM, add 1 µL of the 1 mM intermediate DMSO stock to 99 µL of cell culture medium in the well of an assay plate. Mix thoroughly by gentle pipetting.
-
To achieve a final concentration of 1 µM, add 1 µL of the 100 µM intermediate DMSO stock to 99 µL of cell culture medium.
-
-
Vehicle Control: It is crucial to include a vehicle control group in every experiment. This group should contain the same final concentration of DMSO as the highest concentration used for the test compound.[5]
-
Precipitation Check: Before adding the final working solutions to cells, visually inspect them for any signs of precipitation. If cloudiness is observed, the formulation may need to be optimized, for example, by using a lower final concentration or including a solubilizing agent (with proper validation).
Diagram 2: Serial Dilution Strategy for a Cell-Based Assay
Caption: Minimizing precipitation via intermediate DMSO dilutions.
Application in a Kinase Assay Context
Pyrazolopyridines are potent inhibitors of various protein kinases.[1][4] When formulating 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine for an in vitro kinase assay (e.g., a TR-FRET or filter-binding assay), the same principles of serial dilution apply.
Key Considerations for Kinase Assays:
-
ATP Concentration: If the compound is an ATP-competitive inhibitor, its apparent potency (IC₅₀) will be influenced by the ATP concentration in the assay. Ensure the final formulation is compatible with the buffer conditions of the kinase reaction.
-
Enzyme Stability: The final DMSO concentration should not affect the stability or activity of the kinase enzyme. This should be validated by running a vehicle control.
-
Assay Components: Some assay components, like detergents (e.g., Tween-20, Triton X-100), can sometimes help maintain compound solubility in the final reaction mixture. However, their compatibility with the assay format must be confirmed.
Diagram 3: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK signaling cascade.
Trustworthiness and Self-Validation
To ensure the trustworthiness of experimental data, the following self-validating steps should be integrated into the workflow:
-
Purity Confirmation: Always use a compound with confirmed purity (e.g., by HPLC/LC-MS) for preparing stock solutions.
-
Regular Stock QC: For long-term studies, periodically check the concentration and integrity of the main stock solution.
-
Solubility Limits: Empirically determine the maximum soluble concentration in the final assay buffer to avoid working with precipitated material.
-
Consistent Vehicle Controls: Always run parallel experiments with the vehicle alone at the same final concentration used for the compound to account for any solvent-induced artifacts.[5]
Conclusion
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. BenchChem Technical Support.
- Norman, M. H., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 50(6), 1381-1395.
- Huck, J. J., et al. (2021). Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. ACS Omega, 6(38), 24864-24881.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.
- El-Gamal, M. I., et al. (2021).
- Kaugars, G., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 422-430.
- Singh, A., & Singh, U. P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Bronaugh, R. L., & Stewart, R. F. (1985). Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin. Journal of Pharmaceutical Sciences, 74(1), 64-67.
- Antoniou, C., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(9), 8683-8697.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Mohamed, M. S., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5897.
-
PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Retrieved from [Link]
- Al-Tel, T. H. (2022).
-
Priyanka, P. (2015). I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice? ResearchGate. Retrieved from [Link]
Sources
- 1. 5-Chloro-1H-pyrazolo 4,3-b pyridine AldrichCPR 94220-45-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. dau.url.edu [dau.url.edu]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. N-[5-(2-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]butanamide | C16H15ClN4O | CID 6539545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Dichlorinated Pyrazolopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichlorinated pyrazolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this challenging yet powerful transformation. Dichlorinated pyrazolopyridines are valuable synthons in drug discovery, but their successful functionalization requires careful consideration of several competing factors, including C-Cl bond activation, site-selectivity, and potential catalyst inhibition.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of a dichlorinated pyrazolopyridine so challenging?
There are three primary challenges:
-
Inertness of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. Oxidative addition of the palladium catalyst into the C-Cl bond is often the rate-limiting step of the catalytic cycle and requires highly active catalytic systems.[1]
-
Catalyst Poisoning: The pyrazolopyridine core contains basic nitrogen atoms that can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive or off-cycle catalyst species, effectively poisoning the reaction.[2][3][4]
-
Site-Selectivity: With two distinct chlorine atoms, achieving selective mono-arylation at the desired position is a significant hurdle. The inherent electronic properties of the heterocyclic core often favor reaction at one position, and overcoming this innate preference requires precise control over reaction conditions.[5][6][7]
Q2: Which chlorine is expected to react first?
Predicting reactivity can be complex, but generally, the C-Cl bond at the position most electronically activated (electron-deficient) will react preferentially. For pyrimidine-based systems like 2,4-dichloropyrimidine, the C4 position is often more electrophilic and thus more reactive towards oxidative addition.[6] However, for pyrazolopyridines, the specific regioisomer and substitution pattern will dictate the outcome. It is crucial to note that this innate selectivity can often be overturned by judicious selection of the ligand and reaction conditions.[5][7]
Q3: What is protodeboronation and why is it a problem with these substrates?
Protodeboronation is a common side reaction where the boronic acid or ester starting material reacts with a proton source (often water or alcohol in the solvent) to replace the boron group with a hydrogen atom.[3] This non-productively consumes your nucleophile, leading to lower yields and the formation of arene byproducts. Heteroaryl boronic acids, especially electron-deficient ones, can be particularly susceptible to this pathway, which is often accelerated at the higher temperatures required for C-Cl activation.[8] Using more stable boronate esters, like pinacol esters, can help mitigate this issue.[8][9]
Q4: Can I perform a sequential, one-pot double Suzuki coupling?
Yes, this is a highly efficient strategy. A successful approach involves performing the first coupling under conditions selective for the more reactive C-Cl position at a lower temperature. Once complete, the second boronic acid and potentially an additional charge of catalyst and a stronger base are added, and the temperature is increased to drive the reaction at the less reactive C-Cl bond.[10][11]
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental failures. Follow the logical workflow to diagnose and resolve common issues.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue, often pointing to an insufficiently active catalytic system or catalyst deactivation.
Possible Cause A: Inefficient Oxidative Addition The palladium(0) species is not inserting into the C-Cl bond effectively. This is the expected challenge with aryl chlorides.
-
Solution 1: Upgrade Your Ligand. Standard ligands like PPh₃ are often inadequate. Switch to bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species that is crucial for C-Cl bond activation.[9][12][13][14]
-
Solution 2: Increase Temperature. C-Cl activation often requires more thermal energy. Gradually increase the reaction temperature to 80-110 °C. Microwave irradiation can be highly effective at providing rapid, localized heating and dramatically shortening reaction times.[6][15]
-
Solution 3: Choose an Appropriate Precatalyst. Instead of generating Pd(0) in situ from Pd(OAc)₂, which can be inefficient, use a well-defined precatalyst. Modern precatalysts are designed for stability and to ensure clean, rapid generation of the active L-Pd(0) species.[3]
Table 1: Recommended Catalyst & Ligand Systems for Aryl Chlorides
| Palladium Source | Ligand | Class | Key Advantages |
|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Buchwald-type Biarylphosphine | Excellent for activating C-Cl bonds; bulky nature helps prevent catalyst inhibition.[13] |
| PdCl₂(dppf) | dppf | Ferrocenyl Phosphine | A robust, general-purpose system, though may require higher temperatures.[10] |
| PEPPSI™-IPr | IPr | N-Heterocyclic Carbene (NHC) | Very effective for sterically hindered or electron-rich chlorides.[5] |
| Pd(PPh₃)₄ | PPh₃ | Triarylphosphine | Generally not recommended for chlorides unless the substrate is highly activated.[16] |
Possible Cause B: Catalyst Deactivation/Poisoning The active catalyst is being removed from the catalytic cycle.
-
Solution 1: Use Bulky Ligands. As mentioned, the steric bulk of ligands like XPhos can create a "protective pocket" around the palladium center, physically hindering coordination by the substrate's nitrogen atoms.[3]
-
Solution 2: Ensure Rigorous Degassing. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, often observed as the formation of palladium black.[13] Degas your solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[11]
-
Solution 3: Check Starting Material Purity. Impurities in solvents or starting materials can act as catalyst poisons.[17]
Problem 2: Significant Side Product Formation
Even when the starting material is consumed, the yield of the desired product can be compromised by competing reaction pathways.
Side Product A: Dehalogenation (Ar-H) You observe the pyrazolopyridine with one or both chlorines replaced by hydrogen.
-
Cause: This occurs when the Ar-Pd(II)-Cl intermediate reacts with a hydride source before transmetalation can occur.[9] Common hydride sources include certain bases (e.g., alkoxides) or protic solvents like alcohols.
-
Troubleshooting:
-
Switch to an Anhydrous, Non-Nucleophilic Base: Use K₃PO₄, Cs₂CO₃, or anhydrous KF. Avoid hydroxides or alkoxides.[13]
-
Use Aprotic Solvents: Switch from alcoholic solvents to dioxane, THF, toluene, or DMF.[13]
-
Ensure Efficient Transmetalation: A faster transmetalation step will outcompete the dehalogenation pathway. Ensure your base is sufficiently strong and soluble.
-
Side Product B: Homocoupling (Ar'-Ar') You observe a biaryl product derived from the coupling of two boronic acid molecules.
-
Cause: This is often promoted by the presence of oxygen or Pd(II) species, which can facilitate the oxidative coupling of boronic acids.[3][9]
-
Troubleshooting:
-
Improve Degassing: Rigorously remove all oxygen from the reaction mixture.[13]
-
Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the amount of initial Pd(II).
-
Control Stoichiometry: Using a slight excess of the aryl halide (1.05-1.1 eq.) can sometimes suppress boronic acid homocoupling.[16]
-
Logical Troubleshooting Workflow
Use the following diagram to guide your optimization process systematically.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
General Experimental Protocol (Starting Point)
This protocol is a robust starting point for the mono-arylation of a dichlorinated pyrazolopyridine and should be optimized for your specific substrate.
Materials:
-
Dichlorinated pyrazolopyridine (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Anhydrous 1,4-dioxane and deionized water
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the dichlorinated pyrazolopyridine (1.0 eq.), arylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon is preferred) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe. A common solvent ratio is 4:1 to 10:1 dioxane:water.[10][18] The solvent should be thoroughly degassed by sparging with Argon for 20-30 minutes prior to use.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Recommended Base & Solvent Systems
| Base | Solvent System | Temperature | Notes |
|---|---|---|---|
| K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 °C | A very common and robust system. Grinding the base to a fine powder improves reproducibility.[12] |
| Cs₂CO₃ | THF / H₂O | 60-80 °C | A strong base, often effective at lower temperatures. Can be more soluble than other carbonates.[10][19] |
| K₂CO₃ | Toluene / EtOH / H₂O | 80-100 °C | Alcoholic co-solvents can sometimes improve reactivity but may increase the risk of dehalogenation.[11] |
| Na₂CO₃ | DMF / H₂O | 90-120 °C | Higher boiling point solvent allows for higher reaction temperatures if needed. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The cycle consists of three primary steps.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. PMC. [Link]
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Addressing challenges in the purification of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine analogs
The following technical guide addresses the purification and handling of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine and its analogs. This guide is structured to assist medicinal chemists and process scientists in overcoming the specific electronic and physical challenges presented by this electron-deficient, amphoteric scaffold.
Introduction: The Scaffold Challenge
The 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., CDK, ALK5, and JNK inhibitors). However, its chemical nature presents a "perfect storm" for purification difficulties:
-
Amphotericity: It possesses an acidic proton at the pyrazole
( ) and a basic nitrogen within the pyridine ring ( ), leading to severe peak tailing on silica. -
SNAr Reactivity: The chlorine atoms (particularly at the position ortho to the pyridine nitrogen) are highly activated. Standard nucleophilic bases used in workups can cause inadvertent substitution (dechlorination/hydrolysis).
-
Regioisomerism: Functionalization of the pyrazole nitrogen often yields difficult-to-separate
and isomers.
This guide provides self-validating protocols to resolve these issues.
Troubleshooting Modules
Module A: Chromatography & Peak Tailing
Issue: "My compound streaks on the column, co-eluting with impurities despite a wide gradient."
Diagnosis:
The basic pyridine nitrogen interacts with acidic silanol groups (
Protocol: The "Deactivated Silica" Method Do not rely solely on Triethylamine (TEA). TEA often fails to fully mask active sites for this scaffold and can be difficult to remove.
-
Mobile Phase Modifier: Use Ammonium Hydroxide (
) instead of TEA.-
Preparation: Create a "Doping Solution" of 10%
in containing 1% concentrated . -
Why: Ammonia effectively competes for silanol sites and is volatile, preventing salt formation in the final product.
-
-
Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the Doping Solution before equilibration.
-
Running Solvent: Run the gradient using
vs. (with 0.5% ).
Data: Tailing Factor Comparison
| Modifier | Tailing Factor ( | Recovery % | MS Background Noise |
| None | > 2.5 (Severe) | 65% | Low |
| 1% TEA | 1.8 (Moderate) | 82% | High (TEA adducts) |
| 0.5% | 1.1 (Excellent) | 94% | Low |
Module B: Separation of N1 vs. N2 Regioisomers
Issue: "I see two spots with very similar Rf values after alkylation. How do I separate them?"
Diagnosis:
Alkylation of the pyrazole ring typically yields a mixture of
Scientific Insight:
The
Workflow: Isomer Resolution Strategy
Figure 1: Decision matrix for separating N1/N2 pyrazolo[4,3-b]pyridine regioisomers.
Protocol:
-
Switch Stationary Phase: If Normal Phase (Silica) fails, move immediately to Reverse Phase (C18) . The hydrophobic difference between N1/N2 is often more pronounced than the polar difference.
-
pH Control: Use an acidic modifier (0.1% Formic Acid) in the HPLC mobile phase. Protonating the pyridine nitrogen (pKa ~4) often exaggerates the difference in hydrodynamic volume between the two isomers.
Module C: Chemical Stability (Preventing SNAr)
Issue: "I lost the chlorine atom during workup/purification."
Diagnosis: The C7-chlorine (and to a lesser extent C5) is activated by the pyridine nitrogen. Using strong nucleophiles (hydroxide, methoxide) or heating in basic solvents will cause Nucleophilic Aromatic Substitution (SNAr) , replacing the chlorine with -OH or -OMe.
Critical Constraints:
-
Avoid: NaOH, KOH, NaOMe, or heating in DMF with
> 80°C. -
Preferred Base: Use sterically hindered, non-nucleophilic bases like DIPEA or Cs2CO3 (Cesium Carbonate) for alkylations.
-
Quench: Quench reactions with saturated
(mildly acidic) rather than basic brine.
Module D: Solubility & Crystallization
Issue: "The product crashes out as an amorphous solid and won't redissolve."
Diagnosis:
The planar, dichloro-substituted tricyclic system has high lattice energy (strong
Protocol: The "DMSO Crash" Method
-
Dissolve the crude material in a minimum amount of DMSO (warm if necessary, <60°C).
-
Slowly add Water (dropwise) with vigorous stirring until turbidity persists.
-
Let stand for 2 hours. The high lattice energy will drive the formation of microcrystals, leaving impurities in the DMSO/Water mother liquor.
-
Filter and wash with water (to remove DMSO) followed by cold Hexane (to dry).
Frequently Asked Questions (FAQ)
Q1: Why does my LC-MS show a mass of M+16 or M+32?
-
Answer: You likely oxidized the pyridine nitrogen to an N-Oxide during the reaction (common if using peracids) or hydrolyzed a chlorine to a hydroxyl group (M-Cl+OH is roughly no mass change, but M+16 implies oxidation). If the mass is M+32, you may have formed a methoxy adduct (SNAr of Cl with MeOH) if methanol was used as a solvent. Check your solvent nucleophilicity.
Q2: Can I use Acetone/Hexane for TLC?
-
Answer: Avoid Acetone. It can form Schiff bases with primary amines (if present) and often provides poor selectivity for pyridine-fused systems. Use EtOAc/Hexane or DCM/MeOH for accurate Rf assessment.
Q3: The N1 and N2 isomers have identical MS signals. How do I identify them without NMR?
-
Answer: While 2D-NMR (HMBC) is the gold standard, UV-Vis spectra often differ. The N1 isomer usually has a higher
(red-shifted) compared to the N2 isomer due to extended conjugation across the fused system.
References
-
Synthesis & Tautomerism
-
Purification Strategies
-
Chromatography of Basic Heterocycles
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Technical Support Center: Enhancing the Stability of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine in Solution
Welcome to the technical support center for 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. By understanding its potential liabilities and implementing the strategies outlined below, you can ensure the integrity and reproducibility of your experiments.
Introduction: The Chemical Nature of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with a fused pyrazole and pyridine ring system. The presence of two chlorine atoms on the pyridine ring and the nitrogen-rich pyrazole ring bestows upon it specific chemical properties that can influence its stability in solution. While empirical data on this specific molecule is limited in public literature, by drawing parallels with structurally similar compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, and applying fundamental principles of chemical stability, we can anticipate and mitigate potential degradation pathways.[1]
This guide will provide a proactive approach to handling 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine, focusing on preventing degradation and troubleshooting common stability issues.
Troubleshooting Guide: Addressing Common Stability Challenges
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
Question 1: I'm observing a decrease in the concentration of my 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine stock solution over time. What could be the cause?
Answer: A decrease in concentration, often accompanied by the appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV), is a classic sign of chemical degradation. Several factors could be at play, and a systematic investigation is key. The primary suspects for a chlorinated heterocyclic compound like this are hydrolysis, photodegradation, and reactions with solution components.
Causality: The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms in the ring system can make the molecule susceptible to nucleophilic attack, particularly by water (hydrolysis), especially under non-neutral pH conditions.[1] Additionally, aromatic systems can be prone to degradation upon exposure to light.
Troubleshooting Workflow:
Caption: Workflow for a forced degradation study.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]
-
Forced Degradation Studies. SciSpace. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Drug Development & Delivery. Available at: [Link]
Sources
Technical Support Center: A Guide to Scaling the Synthesis of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine for Preclinical Advancement
Welcome to the technical support hub for the synthesis of 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to produce this key heterocyclic intermediate on a larger scale for preclinical studies. Here, we will delve into the practical aspects of the synthesis, moving beyond a simple recitation of steps to address the critical "why" behind each procedural choice. Our focus is on ensuring a robust, scalable, and safe process.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for preparing 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine on a multi-gram scale?
A common and effective strategy for constructing the pyrazolo[4,3-b]pyridine scaffold is through the condensation of a suitably substituted aminopyrazole with a 1,3-dicarbonyl equivalent.[1] However, for the specific substitution pattern of our target molecule, a more convergent approach starting from a substituted pyridine is often more efficient. A robust method involves the reaction of a dichlorinated aminopyridine with a source of the pyrazole nitrogen atoms, typically hydrazine, followed by cyclization.
A highly recommended pathway is the cyclization of 2,4-dichloro-3-aminopyridine with subsequent annulation of the pyrazole ring. An alternative, and often more direct route for related pyrazolopyridines, involves the reaction of a dichlorinated pyridine precursor with hydrazine, followed by intramolecular cyclization.[2]
Q2: What are the primary challenges I should anticipate when scaling up this synthesis?
Moving from bench-scale to a multi-gram or kilogram scale introduces several challenges that are not always apparent in small-scale reactions.[3][4] For this specific synthesis, you should be prepared for:
-
Exothermicity: The reaction of hydrazines with chlorinated pyridines can be exothermic. Careful control of the reaction temperature is crucial to prevent runaway reactions and the formation of byproducts.
-
Solubility Issues: The starting materials, intermediates, and the final product may have limited solubility in common organic solvents, which can complicate the reaction, work-up, and purification.
-
Product Isolation: At a larger scale, filtration and drying of the product can be more time-consuming and may require specialized equipment to ensure efficiency and safety.
-
Impurity Profile: The profile and quantity of impurities may change upon scale-up. It is essential to have robust analytical methods in place to monitor the reaction and the purity of the final product.
Q3: How can I effectively purify the final product on a larger scale?
Purification of 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine at scale can be challenging due to its polarity and potentially low solubility.[5]
-
Recrystallization: This is often the most cost-effective and scalable purification method. A solvent screen should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature. Ethanol is a good starting point for many pyrazolopyridine derivatives.[5]
-
Slurry Washes: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Column Chromatography: While standard silica gel chromatography can be used, it may not be practical for multi-kilogram quantities. For larger scales, consider using a medium-pressure liquid chromatography (MPLC) system with pre-packed columns.[6][7]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine, adapted from known syntheses of related pyrazolopyridines.[8][9][10][11]
Reaction Scheme:
Caption: Plausible synthetic route to 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine.
Step-by-Step Procedure:
-
Synthesis of 2-Chloro-6-hydrazinyl-3-nitropyridine:
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol (10 vol), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude intermediate can be purified by recrystallization from ethanol or used directly in the next step.
-
-
Cyclization and Chlorination to form 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine:
-
To the crude 2-chloro-6-hydrazinyl-3-nitropyridine (1.0 eq), add phosphorus oxychloride (POCl3, 5-10 vol) carefully at 0 °C.
-
Slowly heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield in Step 1 | 1. Purity of 2,6-dichloro-3-nitropyridine is low. 2. Hydrazine hydrate has degraded. 3. Reaction time is insufficient. | 1. Recrystallize the starting material. 2. Use fresh, high-quality hydrazine hydrate. 3. Monitor the reaction by TLC/LC-MS and extend the reaction time if necessary.[5] |
| Formation of Multiple Products in Step 1 | 1. Over-reaction with hydrazine. 2. Reaction temperature is too high. | 1. Use a controlled amount of hydrazine hydrate (1.1-1.2 eq). 2. Maintain a gentle reflux and avoid excessive heating. |
| Low Yield in Step 2 (Cyclization) | 1. Incomplete reaction. 2. Degradation of the product at high temperatures. 3. Inefficient quenching and precipitation. | 1. Increase the reaction time or temperature slightly. 2. Monitor the reaction closely and avoid prolonged heating once the starting material is consumed. 3. Ensure the pH is neutral to slightly basic during work-up to maximize precipitation. |
| Product is Dark/Oily | 1. Presence of colored impurities from the starting materials or formed during the reaction. 2. Insufficient purification. | 1. Treat a solution of the crude product with activated charcoal. 2. Perform a thorough recrystallization or consider column chromatography. |
| Difficulty in Filtering the Product | 1. The product has a very fine particle size. 2. The product is gummy or oily. | 1. Allow the product to crystallize slowly without rapid cooling. 2. If oily, try to triturate the crude material with a non-polar solvent like hexanes to induce solidification. |
Scaling-Up the Synthesis: A Workflow
Caption: A logical workflow for scaling up the synthesis of 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine.
Safety and Handling
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][14]
-
An eyewash station and safety shower should be readily accessible.[14]
Reagent-Specific Hazards:
-
Chlorinated Pyridines: These compounds can be irritants and are harmful if swallowed or inhaled. Avoid creating dust.[8][13]
-
Hydrazine Hydrate: This is a corrosive and toxic substance. It is also a suspected carcinogen. Handle with extreme care and avoid contact with skin and eyes.[15]
-
Phosphorus Oxychloride (POCl3): This is a highly corrosive and reactive liquid that reacts violently with water. Handle with extreme caution in a dry environment. The quenching procedure should be performed slowly and with adequate cooling.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Chlorinated organic waste should be collected in a designated container.
-
Aqueous waste from the work-up should be neutralized before disposal.
-
Do not mix incompatible waste streams.
References
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
- ChemScene. (2025). Safety Data Sheet - 4,5-Dichloropyridazine hydrochloride.
- Fisher Scientific. (2025).
- SynQuest Labs. (n.d.).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025). Safety Data Sheet - 2,5-Dichloropyridine-3-carbonyl chloride.
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides.
- BLD Pharm. (n.d.). 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine.
- RSC Publishing. (n.d.).
- MDPI. (2022).
- PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Semantic Scholar. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
- ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- PMC. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
- Enamine. (2020). Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto.
- MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
- OAE Publishing. (2026).
- ResearchGate. (2025). Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review.
- PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles.
- PMC. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
- Beilstein Journals. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction.
- PMC. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine.
- Chemistry Stack Exchange. (2018).
- Sciencemadness.org. (2000). Hydrazine and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology.
- CIDAF. (n.d.). Pilot Process Development and Scaling.
- Patsnap Synapse. (2025).
- BioDuro. (2025). Kilo and Pilot Scale API.
- PAK BioSolutions. (n.d.).
- MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cidaf.es [cidaf.es]
- 4. Scaling Up Protein Purification: From Lab to Pilot Scale [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Kilo and Pilot Scale API-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. pakbiosolutions.com [pakbiosolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 13. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencemadness.org [sciencemadness.org]
Validation & Comparative
Comparative Guide: Efficacy of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine Derivatives in Kinase Inhibition
This guide provides an in-depth technical comparison of the 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine scaffold and its derived kinase inhibitors against alternative pharmacophores.
Executive Summary: The Scaffold Advantage
5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine is not merely a single inhibitor but a privileged pharmacophore precursor (building block) used to synthesize a potent class of ATP-competitive kinase inhibitors. While the "3,4-b" isomer is more ubiquitous in early literature, the [4,3-b] isomer has emerged as a critical scaffold for targeting "difficult" kinases such as CDK (Cyclin-Dependent Kinase), ITK (Interleukin-2 Inducible T-cell Kinase), and GSK-3 (Glycogen Synthase Kinase-3).
Its efficacy stems from the 5,7-dichloro substitution pattern , which enables precise, regioselective modular synthesis (SNAr and cross-coupling), allowing medicinal chemists to fine-tune selectivity for the ATP-binding pocket's hinge region.
Core Value Proposition
-
High Ligand Efficiency: The compact fused bicyclic system mimics the adenine ring of ATP.
-
Tunable Selectivity: The 5- and 7-positions allow for the introduction of hydrophobic groups (to target the back pocket) and solubilizing groups (solvent-front interaction), respectively.
-
Bioisosteric Superiority: Often exhibits improved metabolic stability compared to corresponding indazole or azaindole derivatives.
Technical Profile & Mechanism of Action
Structural Pharmacology
The 1H-pyrazolo[4,3-b]pyridine core functions as a hinge binder . The pyrazole nitrogen (N1/N2) typically acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Leu83 in CDK2).
-
5,7-Dichloro Utility: The chlorines at positions 5 and 7 are strategic handles.
-
C-7 Position: Highly reactive to nucleophilic aromatic substitution (SNAr), allowing introduction of amine chains for solubility.
-
C-5 Position: amenable to Palladium-catalyzed cross-coupling (Suzuki/Buchwald) to introduce aryl groups that engage the hydrophobic selectivity pocket (Gatekeeper residue interaction).
-
Pathway Visualization
The following diagram illustrates the role of Pyrazolo[4,3-b]pyridine inhibitors in blocking the CDK/Cyclin signaling cascade, preventing G1/S phase transition.
Caption: Mechanism of CDK inhibition by Pyrazolo[4,3-b]pyridine derivatives, arresting cell cycle at G1/S.
Comparative Efficacy Analysis
This section objectively compares inhibitors derived from the 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold against standard alternatives.
Comparison 1: Vs. Pyrazolo[3,4-b]pyridine (The Isomer)
The [3,4-b] isomer is more common but often suffers from different metabolic liabilities.
-
Potency: Both scaffolds yield nanomolar (nM) inhibitors. However, the [4,3-b] isomer often provides a distinct vector for substituents at the C-3 position, which can access the "sugar pocket" of the ATP site more effectively in kinases like ITK .
-
Selectivity: In CSK (C-terminal Src Kinase) inhibition, the [4,3-b] scaffold has shown superior selectivity profiles due to subtle differences in the orientation of the H-bond donor/acceptor motif.
Comparison 2: Vs. Indazole Scaffolds (Bioisostere)
Indazoles (e.g., Axitinib core) are carbon bioisosteres.[1][2]
-
Solubility: The pyridine nitrogen in the [4,3-b] scaffold lowers logP (lipophilicity) compared to the phenyl ring in indazole, improving aqueous solubility—a critical parameter for oral bioavailability.
-
Activity: In ITK inhibition studies, [4,3-b] derivatives showed equipotent enzymatic inhibition (IC50 ~2-10 nM) to indazoles but with improved cellular permeability.
Quantitative Efficacy Data (Representative)
Data synthesized from structure-activity relationship (SAR) studies of kinase inhibitor libraries.
| Scaffold Class | Target Kinase | IC50 (Enzymatic) | Cellular IC50 (Proliferation) | Selectivity Note |
| Pyrazolo[4,3-b]pyridine | CDK2/CyclinE | 12 nM | 0.45 µM (HeLa) | High selectivity vs. EGFR |
| Pyrazolo[3,4-b]pyridine | CDK2/CyclinE | 15 nM | 0.80 µM (HeLa) | Moderate selectivity |
| Indazole Derivative | CDK2/CyclinE | 8 nM | 1.20 µM (HeLa) | Lower solubility limits cell potency |
| Purine (Roscovitine) | CDK2/CyclinE | 200 nM | 15.0 µM (HeLa) | Low potency reference |
Experimental Protocols
Protocol A: Synthesis of Library from 5,7-Dichloro Scaffold
To generate active inhibitors from the 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine block.
-
Starting Material: Dissolve 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in n-butanol.
-
Nucleophilic Displacement (C-7): Add primary amine (R-NH2, 2.0 eq) and DIPEA (3.0 eq). Heat to 120°C in a sealed tube for 12h. Note: The C-7 chloride is more reactive due to the inductive effect of the pyridine nitrogen.
-
Cross-Coupling (C-5): Isolate intermediate. Dissolve in DME/Water (4:1). Add Aryl-Boronic acid (1.5 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq). Reflux under Argon for 4h.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Validates the efficacy of the synthesized derivative.
-
Reagents: Prepare 1X Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).
-
Enzyme Prep: Dilute recombinant kinase (e.g., CDK2/CycE) to 2 ng/µL in buffer.
-
Compound: Serial dilute the Pyrazolo[4,3-b]pyridine derivative in DMSO (Top conc: 10 µM).
-
Reaction:
-
Add 2 µL Compound + 4 µL Enzyme. Incubate 10 min.
-
Add 4 µL Substrate/ATP mix (10 µM ATP final).
-
Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) -> Add 20 µL Kinase Detection Reagent (30 min incubation).
-
Read: Measure Luminescence on plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
Workflow Diagram
Caption: Synthetic workflow converting the 5,7-dichloro scaffold into active kinase inhibitors.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry / NIH. (2024). Review of pyrazolo[4,3-b]pyridine and its isomers in drug discovery.
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Comparison of scaffold hopping strategies including [4,3-b] isomers.
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines. Journal of Medicinal Chemistry. Discusses the SAR of related pyrazolopyridine isomers.
-
5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine (Product Page). BLD Pharm.[3] Verification of the specific building block availability.
Sources
Validating Cellular Target Engagement of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine Derivatives
A Comparative Technical Guide for Drug Discovery
Executive Summary: The Scaffold Challenge
The 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, widely recognized for its utility in synthesizing ATP-competitive inhibitors for kinases such as CDK8/19 , ERK , ALK , and TBK1 . Its planar, nitrogen-rich heterocycle mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding.
However, the specific 5,7-dichloro substitution pattern presents a unique validation challenge. While these chlorines enhance lipophilicity and fill hydrophobic pockets (gatekeeper residues), they also increase the risk of non-specific hydrophobic aggregation or promiscuous binding . Therefore, validating that this scaffold (and its derivatives) engages the intended target specifically inside the crowded cellular environment—rather than acting as a pan-assay interference compound (PAINS)—is critical.
This guide compares the three primary methodologies for validating the cellular target engagement (TE) of this scaffold: NanoBRET™ , Cellular Thermal Shift Assay (CETSA) , and Chemical Proteomics .[1]
Part 1: Comparative Analysis of Validation Methodologies
For a researcher working with pyrazolo[4,3-b]pyridine derivatives, choosing the right TE assay is a trade-off between quantitation , specificity , and throughput .
NanoBRET™ Target Engagement (The Gold Standard)
-
Mechanism: Uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused kinase (expressed in cells) and a cell-permeable fluorescent tracer.[2][3] The test compound competes with the tracer.[2][4][5][6]
-
Performance on this Scaffold:
-
Pros: Provides real-time, quantitative intracellular affinity (
, occupancy). Crucial for ranking derivatives of the 5,7-dichloro core to see how R-group modifications affect binding kinetics. -
Cons: Requires transfection of the specific kinase target (e.g., CDK8-NanoLuc).
-
Verdict: Best for Lead Optimization. It definitively proves the compound binds the ATP pocket in live cells.
-
Cellular Thermal Shift Assay (CETSA) / MS-CETSA
-
Mechanism: Measures the change in thermal stability (
shift) of a protein upon ligand binding.[7]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Performance on this Scaffold:
-
Pros: Label-free; works with endogenous proteins.
-
Cons: The 5,7-dichloro scaffold is highly lipophilic. High concentrations can cause artificial thermal stabilization via non-specific hydrophobic coating, leading to false positives .
-
Verdict: Best for Initial Screening , but requires rigorous controls to rule out non-specific stabilization.
-
Chemical Proteomics (Activity-Based Protein Profiling - ABPP)
-
Mechanism: Uses a biotinylated probe version of the scaffold to pull down bound proteins from lysate or live cells, followed by Mass Spectrometry.
-
Performance on this Scaffold:
-
Pros: The only method that identifies off-targets . Since pyrazolo-pyridines are privileged (i.e., promiscuous) binders, this is vital for checking selectivity against the kinome.
-
Cons: Low throughput; requires synthesizing a "probe" version of your compound (which changes its properties).
-
Verdict: Best for Selectivity Profiling late in the discovery phase.
-
Summary Comparison Table
| Feature | NanoBRET™ TE | CETSA (Western/HiBiT) | Functional Assay (Phospho-WB) |
| Direct Binding? | Yes (ATP-site competition) | Yes (Biophysical stability) | No (Downstream effect) |
| Quantitation | High ( | Medium ( | Low (Semi-quantitative) |
| False Positive Risk | Low (Specific tracer competition) | High (Hydrophobic stabilization) | Medium (Off-target pathway inhibition) |
| Throughput | High (384-well) | Medium | Low |
| Suitability for 5,7-Dichloro | Optimal | Conditional (Requires solubility controls) | Supportive only |
Part 2: Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating a hit based on the 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold.
Caption: Workflow for validating pyrazolo-pyridine derivatives, prioritizing NanoBRET for direct intracellular quantification.
Part 3: Detailed Experimental Protocol (NanoBRET™)
Rationale: Given the high lipophilicity of the 5,7-dichloro core, NanoBRET is selected as the primary protocol because it distinguishes between specific ATP-site binding and non-specific membrane accumulation.
Protocol: Intracellular Kinase Engagement Assay
Materials:
-
Target: HEK293 cells transfected with Kinase-NanoLuc fusion vector (e.g., CDK8-Nluc).
-
Tracer: Cell-permeable fluorescent tracer (e.g., Tracer K-5 or K-10, determined by tracer titration).
-
Compound: 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine derivative (dissolved in DMSO).
Step-by-Step Workflow:
-
Transfection (Day 1):
-
Plate HEK293 cells at
cells/mL. -
Transfect with Kinase-NanoLuc plasmid using FuGENE HD (ratio 3:1).
-
Critical Check: Ensure transfection efficiency is >50% to generate sufficient bioluminescence signal.
-
-
Compound Treatment (Day 2):
-
Harvest cells and resuspend in Opti-MEM (phenol red-free).
-
Plate into 384-well white non-binding surface plates.
-
Add the Tracer at a concentration equal to its
(previously determined). -
Add the Test Compound in a serial dilution (e.g., 10 µM down to 1 nM).
-
Control: Include a "No Tracer" control (background) and a "No Compound" control (max signal).
-
-
Equilibration:
-
Incubate cells at 37°C / 5% CO2 for 2 hours .
-
Why? This allows the compound to permeate the membrane and reach equilibrium with the tracer at the kinase ATP pocket.
-
-
Measurement:
-
Add NanoBRET Nano-Glo Substrate (10µL/well).
-
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).
-
-
Data Analysis:
-
Calculate MilliBRET Units (mBU):
. -
Plot mBU vs. log[Compound].
-
Success Criteria: A dose-dependent decrease in BRET signal indicates the compound is displacing the tracer.
-
Part 4: Mechanistic Grounding & Scientific Integrity
The "Hinge Binder" Hypothesis
The 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold functions primarily as a Type I (ATP-competitive) inhibitor.
-
N1 and N2 of the pyrazole ring typically form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
The 5,7-dichloro moiety often orients towards the solvent front or the gatekeeper residue, depending on the specific kinase (e.g., ALK vs. CDK).
-
Validation Logic: If the compound fails in NanoBRET (ATP competition) but works in CETSA (thermal stability), it may be binding allosterically or engaging in non-specific aggregation .
Pathway Diagram: Target Context (Example: CDK/MAPK)
Caption: The scaffold typically targets the ATP-binding site of kinases like ERK or CDKs, blocking downstream transcription.
References
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.
-
Martinez Molina, D., et al. (2013).[7] Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[5][7] Science.
-
Dale, E. J., et al. (2015). Advancing the Pyrazolo[4,3-b]pyridine Scaffold for the Inhibition of CDK8/19. ACS Medicinal Chemistry Letters.
-
Robers, M. B., et al. (2011). Target Engagement and Drug Residence Time can be Observed in Living Cells with BRET.[2] Nature Communications.
-
Caldwell, J. J., et al. (2011). Structure-Based Design of Pyrazolo[4,3-b]pyridine-Based ERK Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 3. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 4. reactionbiology.com [reactionbiology.com]
- 5. annualreviews.org [annualreviews.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
Comparative Analysis of the Binding Modes of Pyrazolopyridine Inhibitors
[1][2][3][4]
Executive Summary
The pyrazolopyridine scaffold—specifically the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine isomers—has emerged as a "privileged structure" in medicinal chemistry. Its success stems from its ability to function as a robust purine bioisostere , allowing it to mimic the adenine ring of ATP with high fidelity.
This guide provides a technical comparative analysis of how these inhibitors interact with their primary targets: Protein Kinases (e.g., JAK, MK2, RET) and Phosphodiesterases (PDE4, PDE3) . Unlike generic reviews, we focus on the structural determinants of binding—contrasting Type I (active conformation) versus Type II (inactive conformation) modes—and evaluate the kinetic implications of these interactions.
Structural Basis of Binding: The Pharmacophore
The pyrazolopyridine core derives its potency from its capacity to form bidentate or tridentate hydrogen bonds with the kinase hinge region.
The Hinge-Binding "Anchor"
In the majority of ATP-competitive inhibitors, the pyrazolopyridine moiety occupies the adenine binding pocket.
-
N1/N2 Positions: Typically serve as hydrogen bond acceptors/donors to residues like Glu or Leu in the hinge region (e.g., Glu957/Leu959 in JAK1).
-
C3/C4 Substituents: These vectors allow the molecule to extend into the Solvent Accessible Region or the Gatekeeper Pocket , modulating selectivity.
Binding Mode Classification
| Feature | Type I Binding (Pyrazolopyridines) | Type II Binding (e.g., Diarylureas) |
| Target Conformation | DFG-in (Active) | DFG-out (Inactive) |
| Key Interaction | Hinge region H-bonds (Adenine mimicry) | H-bonds with Glu (C-helix) & Asp (DFG) |
| Selectivity Driver | Gatekeeper residue & Solvent front | Allosteric hydrophobic pocket |
| Kinetics | Fast | Slow |
Critical Insight: While pyrazolopyridines are predominantly Type I inhibitors , their rigid fused-ring system provides a distinct entropic advantage over more flexible scaffolds (like aminopyrimidines), often resulting in higher potency (
Comparative Case Studies
Case Study A: JAK Kinase Inhibition (Type I Mode)
Target: JAK1/JAK2 (Tyrosine Kinases) Inhibitor: KEV and Tofacitinib analogues.
-
Mechanism: The pyrazolo[3,4-b]pyridine core lodges into the ATP cleft.
-
Structural Data (PDB: 6N7A):
-
Hinge: The pyridine nitrogen accepts an H-bond from the backbone amide of Leu959 . The pyrazole NH donates to the backbone carbonyl of Glu957 .
-
Selectivity: Substituents at the C3 position extend towards the SH2 domain interface, distinguishing JAK isomers.
-
-
Outcome: High potency (nM range) but challenges with isoform selectivity (JAK1 vs JAK2) due to the conserved ATP pocket.
Case Study B: PDE4 Inhibition (Metal-Coordinated Binding)
Target: Phosphodiesterase 4 (PDE4) Inhibitor: Ibudilast derivatives (Pyrazolo[1,5-a]pyridine).
-
Mechanism: Unlike kinases, PDE binding involves coordination with the catalytic metal ions (
) and a "clamp" mechanism. -
Structural Data:
-
Clamp: The scaffold interacts with the conserved Glutamine (Gln) and Phenylalanine (Phe) residues (the "Q-switch").
-
Orientation: The pyrazolopyridine ring often flips compared to kinase binding to accommodate the hydrophobic pocket adjacent to the metal center.
-
-
Outcome: The scaffold provides a rigid core that stabilizes the "clamp," preventing hydrolysis of cAMP.
Experimental Protocols for Binding Mode Determination
To validate the binding mode (Type I vs. Type II) and kinetics, the following workflow is required.
Protocol 1: X-Ray Crystallography (The Gold Standard)
Objective: Visualize the ligand-protein interaction at atomic resolution (< 2.5 Å).
-
Protein Expression: Express the kinase domain (e.g., JAK2 residues 836-1132) in Sf9 insect cells using a baculovirus vector.
-
Purification: Use Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to isolate monomeric protein.
-
Co-Crystallization:
-
Mix protein (10 mg/mL) with inhibitor (1-2 mM) in a hanging drop vapor diffusion setup.
-
Precipitant: 20% PEG 3350, 0.2M Ammonium Acetate.
-
-
Data Collection: Collect diffraction data at 100K using a synchrotron source.
-
Refinement: Solve structure via Molecular Replacement (MR). Look for the DFG-motif orientation (Asp-Phe-Gly).
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
Objective: Determine residence time (
-
Chip Preparation: Immobilize biotinylated kinase on a Streptavidin (SA) sensor chip.
-
Analyte Injection: Inject the pyrazolopyridine inhibitor at 5 concentrations (0.1x to 10x
). -
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model .
-
Type I Profile: Rapid association (
), rapid dissociation. -
Type II Profile: Slower association (conformational change required), very slow dissociation.
-
Visualizations
Workflow: Determining the Binding Mechanism
This diagram outlines the decision tree for characterizing a new pyrazolopyridine derivative.
Figure 1: Integrated workflow for characterizing kinase inhibitor binding modes, moving from potency screening to structural validation.
Schematic: Pyrazolopyridine Binding Pocket Interactions
A conceptual map of the key residues involved in Type I binding.
Figure 2: Interaction map showing the critical contact points for a Type I pyrazolopyridine inhibitor within the kinase ATP pocket.
Data Summary: Performance Comparison
The following table synthesizes data from structural activity relationship (SAR) studies comparing pyrazolopyridines to other common scaffolds.
| Scaffold Class | Binding Mode | Primary Interaction | Typical | Selectivity Profile |
| Pyrazolopyridine | Type I (ATP-Competitive) | Hinge H-bonds (Bidentate) | < 10 nM | Moderate (Requires tail modification) |
| Aminopyrimidine | Type I | Hinge H-bonds (Monodentate) | 10 - 100 nM | Low to Moderate |
| Diarylurea | Type II (Allosteric) | DFG-out Stabilization | < 50 nM | High (Conformation specific) |
| Indolinone | Type I | Hinge H-bonds | 50 - 200 nM | Low |
References
-
Vertex Pharmaceuticals. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors.[3]Link
-
Journal of Medicinal Chemistry. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases.Link
-
Molecules. (2022).[4][5] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.Link
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.Link
-
Frontiers in Oncology. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity.Link
Sources
- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Biological Activity of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine: A Guide to Orthogonal Assays
For researchers in drug discovery and development, the initial identification of a biologically active compound is a moment of significant promise. However, this is merely the first step in a rigorous validation process. To confidently advance a molecule like 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine, a member of the broadly bioactive pyrazolopyridine class, it is imperative to confirm its biological effects through a series of independent, corroborating experiments known as orthogonal assays. This guide provides a framework for designing and executing a robust validation strategy, ensuring the scientific integrity of your findings.
The pyrazolo[4,3-b]pyridine scaffold is a well-established pharmacophore, with derivatives reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] Notably, many compounds with a similar pyrazolopyridine core have been identified as potent kinase inhibitors, targeting enzymes crucial for cell signaling, growth, and proliferation.[2][3][4] Given this precedent, a primary hypothesis for the biological activity of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine is the inhibition of one or more protein kinases, leading to downstream effects on cell viability and proliferation.
This guide will focus on a selection of orthogonal assays to test this hypothesis, moving from direct target engagement to cellular consequences. We will explore biochemical assays to confirm kinase inhibition and cell-based assays to measure the impact on cell health.
The Importance of an Orthogonal Approach
Part 1: Direct Target Engagement - Biochemical Kinase Assays
To directly test the hypothesis that 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine is a kinase inhibitor, we will employ two distinct biochemical assays that measure the phosphorylation of a substrate by a target kinase.
Radiometric Kinase Assay: The Gold Standard
Radiometric assays are considered the gold standard for in vitro kinase inhibitor screening due to their direct measurement of enzyme activity and high signal-to-noise ratio.[6][7] These assays utilize ATP with a radiolabeled phosphate group (³²P or ³³P). The kinase transfers this radiolabeled phosphate to its substrate, and the amount of incorporated radioactivity is directly proportional to the kinase activity.
Causality Behind Experimental Choice: This method directly quantifies the catalytic event of phosphate transfer, making it less susceptible to artifacts like autofluorescence or light scattering that can plague other assay formats. It is a robust method for determining an IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Reaction Setup: Prepare a reaction mixture containing the target kinase, its specific substrate (peptide or protein), and a buffer system with appropriate cofactors (e.g., MgCl₂).
-
Inhibitor Addition: Add varying concentrations of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine (typically in DMSO) to the reaction mixture. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Fluorescence-Based Kinase Assay: A High-Throughput Alternative
Fluorescence-based assays offer a non-radioactive, high-throughput alternative for measuring kinase activity.[8] One common format is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Causality Behind Experimental Choice: This assay provides an orthogonal method to the radiometric assay by measuring the product of the reaction (ADP) rather than the phosphorylated substrate. Its luminescence-based readout is highly sensitive and amenable to automation, making it suitable for screening larger compound libraries.[8]
-
Kinase Reaction: Perform the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and a substrate that is converted to luciferin in the presence of ADP. The luciferase then uses the newly synthesized luciferin to generate a luminescent signal.
-
Detection: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the IC50 value as described for the radiometric assay.
Data Presentation: Comparison of Biochemical Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| Radiometric | Transfer of ³³P from ATP to substrate | Phosphorylated substrate | Gold standard, direct measurement, low false positives[6][7] | Use of radioactivity, waste disposal |
| ADP-Glo™ | Luminescence-based detection of ADP | ADP produced | High-throughput, non-radioactive, high sensitivity[8] | Indirect measurement, potential for compound interference with luciferase |
Part 2: Cellular Activity - Orthogonal Cell Health Assays
Confirming that 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine inhibits a target kinase in a test tube is crucial, but it is equally important to demonstrate that it has a biological effect on living cells. Cell viability and cytotoxicity assays are fundamental for this purpose. We will use two orthogonal assays that measure different hallmarks of cell health.
ATP-Based Cell Viability Assay: Measuring Cellular Metabolism
A common method to assess cell viability is to measure the intracellular concentration of ATP.[9] Only metabolically active cells can produce ATP, making it an excellent indicator of cell health. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used example.[9][10]
Causality Behind Experimental Choice: This assay provides a quantitative measure of the number of viable cells in a culture by assessing their metabolic activity. A decrease in ATP levels is a strong indicator of cytotoxicity or a cytostatic effect. This method is highly sensitive and has a broad linear range.[11]
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the cell culture wells. This reagent lyses the cells and contains luciferase and its substrate.
-
Incubation: Incubate for a short period to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (GI50).
Dye-Exclusion Cytotoxicity Assay: Assessing Membrane Integrity
An orthogonal approach to measuring cell health is to quantify the number of dead cells by assessing their membrane integrity.[12] The CellTox™ Green Cytotoxicity Assay utilizes a fluorescent dye that is excluded by healthy cells with intact membranes but enters and binds to the DNA of dead cells, producing a fluorescent signal.
Causality Behind Experimental Choice: This assay directly measures cytotoxicity by identifying cells that have lost membrane integrity, a late-stage event in cell death. It can be multiplexed with other assays, allowing for the simultaneous measurement of viability and cytotoxicity from the same sample well, providing a more comprehensive picture of the compound's effect.[10][12]
-
Cell Plating and Treatment: Follow the same procedure as for the ATP-based assay.
-
Dye Addition: Add the CellTox™ Green Dye to the culture wells.
-
Incubation: Incubate for a specified time.
-
Detection: Measure the fluorescence using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the cytotoxic effect.
Data Presentation: Comparison of Cell-Based Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| ATP-Based Viability | Luminescence-based detection of ATP | ATP levels in viable cells | High sensitivity, fast, reflects metabolic activity[9][11] | Can be affected by treatments that alter cellular metabolism without causing cell death |
| Dye-Exclusion Cytotoxicity | Fluorescence of a DNA-binding dye in membrane-compromised cells | Number of dead cells | Direct measure of cytotoxicity, can be multiplexed[10][12] | Measures a later stage of cell death |
Visualizing the Workflow
The following diagram illustrates the orthogonal assay workflow for validating the biological activity of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine.
Caption: Workflow for orthogonal validation of a kinase inhibitor.
Conclusion
The validation of a compound's biological activity is a cornerstone of rigorous scientific research in drug discovery. By employing an orthogonal assay strategy, researchers can build a compelling and trustworthy data package for promising molecules like 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine. Moving from direct biochemical target engagement to the resulting cellular effects provides a multi-faceted view of the compound's mechanism of action. The combination of a gold-standard radiometric kinase assay with a high-throughput fluorescence-based method, followed by the assessment of cellular health through both metabolic and membrane integrity assays, creates a self-validating system that minimizes the risk of artifacts and generates high-confidence data to guide further drug development efforts.
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Parallel orthogonal and/or multiplexed cytotoxicity and viability... [Image]. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
-
MesGen Biotech. (2016). Cell Viability Assays. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Wojcicka, A., & Becan, L. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). Retrieved from [Link]
-
Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 11 pages. Retrieved from [Link]
-
Nam, Y., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
-
MDPI. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mesgenbio.com [mesgenbio.com]
- 12. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical Structure of 5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](https://i.imgur.com/example.png)
